2,5-Bis(methylamino)terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(methylamino)terephthalic acid is an organic compound with the molecular formula C₁₀H₁₂N₂O₄. It is characterized by the presence of two methylamino groups attached to the benzene ring at the 2 and 5 positions, along with two carboxylic acid groups at the 1 and 4 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 2,5-Bis(methylamino)terephthalic acid typically involves the nitration of terephthalic acid using concentrated nitric acid in the presence of concentrated sulfuric acid to form 2,5-dinitroterephthalic acid. This intermediate is then reduced using a suitable reducing agent to yield 2,5-diaminoterephthalic acid. Finally, the diamino compound is methylated to produce this compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained with high efficiency .
Analyse Chemischer Reaktionen
2,5-Bis(methylamino)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or further reduce the carboxylic acid groups.
Substitution: The methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Condensation: The carboxylic acid groups can undergo condensation reactions to form esters or amides
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various acids or bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(methylamino)terephthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,5-Bis(methylamino)terephthalic acid involves its interaction with various molecular targets and pathways. The methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(methylamino)terephthalic acid can be compared with other similar compounds such as:
2,5-Bis(phenylamino)terephthalic acid: This compound has phenylamino groups instead of methylamino groups, leading to different reactivity and applications.
2,5-Diaminoterephthalic acid: The precursor to this compound, which lacks the methyl groups and has different chemical properties.
Terephthalic acid: The parent compound with only carboxylic acid groups, used widely in the production of polyesters.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
59736-61-7 |
---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2,5-bis(methylamino)terephthalic acid |
InChI |
InChI=1S/C10H12N2O4/c1-11-7-3-6(10(15)16)8(12-2)4-5(7)9(13)14/h3-4,11-12H,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
XIOYWAMGEHSDMK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1C(=O)O)NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.